N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d]thiazole moiety and an acetamide group linked to a 4-(methylsulfonyl)phenyl ring. This structure combines aromatic heterocycles (thiazole and benzothiazole) with a sulfonyl group, which is often associated with enhanced solubility and bioavailability in drug design.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-28(24,25)13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-26-19)18-20-14-4-2-3-5-16(14)27-18/h2-9,11H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNPTMLMYQAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the coupling of benzo[d]thiazole and thiazole moieties with a phenylacetamide structure. Characterization techniques such as NMR, FTIR, and mass spectrometry were employed to confirm the structure and purity of the synthesized compound.
1. Acetylcholinesterase Inhibition
One of the primary biological activities investigated for this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Research indicates that compounds containing thiazole and benzo[d]thiazole derivatives exhibit significant AChE inhibitory activity. For instance, in a study, a related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting that structural modifications can enhance inhibitory potency .
2. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been explored extensively. In vitro studies have shown that these compounds possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic processes .
| Microorganism | Activity (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | Active at 1 | |
| Staphylococcus aureus | Active at 1 | |
| Aspergillus niger | Active at 1 | |
| Aspergillus oryzae | Active at 1 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antimicrobial Mechanisms : The disruption of microbial membranes and inhibition of metabolic pathways are likely pathways through which this compound exerts its antimicrobial effects.
Case Studies
Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:
- Study on Alzheimer’s Disease Models : In vivo models demonstrated that thiazole derivatives improved cognitive function in Alzheimer’s disease models by reducing AChE levels .
- Antimicrobial Efficacy : A study reported that new thiazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key comparisons focusing on substituents, physicochemical properties, and synthetic routes.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Insights
Core Heterocycles :
- The target compound’s dual thiazole-benzo[d]thiazole system distinguishes it from simpler thiazole-acetamide analogs (e.g., compounds 14, GSK1570606A) . This design may enhance binding affinity to biological targets like kinases or MMPs due to increased π-π stacking interactions.
- Compounds with benzo[d]thiazole cores (e.g., 21, 22, 4a–4p) often exhibit improved metabolic stability compared to single thiazole derivatives .
Piperazine-containing derivatives (e.g., 14) show higher yields (79%) and moderate melting points (~282°C), suggesting robust synthetic accessibility but possible limitations in thermal stability .
Synthetic Routes :
- Microwave-assisted synthesis (e.g., compounds 21, 22) achieves moderate yields (51–61%), whereas conventional reflux methods (e.g., 4a–4p) are less efficient but scalable .
- The target compound’s synthesis likely involves coupling of benzo[d]thiazole-2-amine with a pre-functionalized thiazole-acetamide intermediate, analogous to methods described in .
Therapeutic Potential: Benzo[d]thiazole-acetamide derivatives (e.g., 4a–4p) are explored for Alzheimer’s disease due to multitarget kinase inhibition .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with substituted thiazole precursors. For example:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol with a carbonyl derivative under reflux conditions .
- Step 2 : Coupling the benzo[d]thiazol-2-yl group to a thiazole scaffold using reagents like chloroacetyl chloride in the presence of NaH or AlCl₃ .
- Step 3 : Introducing the 4-(methylsulfonyl)phenylacetamide moiety via N-acylation with 2-(4-(methylsulfonyl)phenyl)acetic acid chloride under anhydrous conditions .
Intermediates are characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ ~3.2 ppm), and mass spectrometry (molecular ion peaks consistent with calculated masses) .
Q. What spectroscopic and chromatographic methods are essential for confirming the structure of this compound?
- IR Spectroscopy : Confirms functional groups (amide C=O, thiazole C=N, sulfonyl S=O).
- NMR : ¹H NMR identifies proton environments (e.g., methylsulfonyl CH₃ at δ ~3.2 ppm; aromatic protons in benzo[d]thiazole at δ ~7.5–8.5 ppm). ¹³C NMR verifies carbon skeleton (e.g., amide carbonyl at δ ~170 ppm) .
- HPLC/LC-MS : Validates purity (>95%) and molecular weight .
Q. How are preliminary biological activities (e.g., enzyme inhibition) evaluated for this compound?
- In vitro assays : Use enzyme targets (e.g., acetylcholinesterase for Alzheimer’s research or kinases for cancer studies). Activity is quantified via IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., Ellman’s method ).
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine potency .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity, particularly for scale-up?
- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency under ultrasonication, reducing reaction time from hours to minutes .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and increases yield by 15–20% .
- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced activity?
- Docking studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., acetylcholinesterase). The methylsulfonyl group may form hydrogen bonds with catalytic residues (e.g., Tyr337 in AChE) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity to prioritize synthetic targets .
Q. How do structural modifications (e.g., substituent variation on the thiazole ring) impact pharmacological activity?
- Case study : Replacing the methylsulfonyl group with a trifluoromethyl group increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in Alzheimer’s models .
- Electron-deficient substituents (e.g., nitro groups) improve kinase inhibition by stabilizing charge-transfer interactions .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., amide hydrolysis). Introduce steric hindrance (e.g., tert-butyl groups) to block degradation .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability. Poor oral absorption may require formulation adjustments (e.g., nanoemulsions) .
Q. How are stability and degradation profiles evaluated under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (e.g., hydrolysis of the acetamide group) .
- Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .
Data Analysis and Interpretation
Q. How are crystallographic data (e.g., X-ray diffraction) used to validate molecular interactions?
- Single-crystal X-ray analysis : Confirms bond lengths (e.g., C–S in thiazole at ~1.72 Å) and dihedral angles (e.g., planarity of the benzo[d]thiazole system) .
- Intermolecular interactions : Hydrogen bonds (e.g., amide N–H⋯O=S) stabilize crystal packing, which correlates with solubility .
Q. What statistical methods are employed to analyze dose-response data from biological assays?
- Nonlinear regression : Fit data to a sigmoidal curve (log[inhibitor] vs. response) using software like GraphPad Prism. Report IC₅₀ with 95% confidence intervals .
- ANOVA : Compare activity across derivatives (p < 0.05 considered significant) .
Specialized Methodologies
Q. How is protein-templated synthesis applied to optimize target engagement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
